2-(Azetidine-1-carbonyl)piperidine

Description

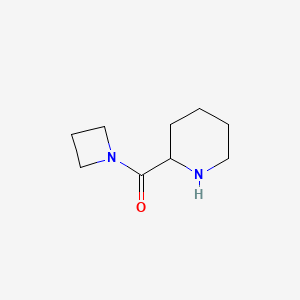

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl(piperidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-6-3-7-11)8-4-1-2-5-10-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQWOMFZEHOBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Conformational Analysis

Conformational Preferences of the Piperidine (B6355638) Ring in 2-(Azetidine-1-carbonyl)piperidine

The acylation of the piperidine nitrogen to form the amide linkage with the azetidine (B1206935) ring significantly influences the conformational equilibrium of the piperidine ring. While piperidine itself predominantly adopts a chair conformation, N-acylation introduces steric and electronic effects that can alter this preference.

In N-acylpiperidines, the chair conformation remains the most stable. capes.gov.br However, the energy difference between the chair and the higher-energy twist-boat conformation is a key parameter. For N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation is found to be approximately 1.5 kcal/mol less favorable than the chair conformation. capes.gov.br Analysis of N-acylpiperidine structures in the Protein Data Bank (PDB) shows that while the majority (77%) exist in a chair conformation, a notable percentage (23%) adopt a twist-boat form, suggesting that interactions with a binding partner can stabilize this less favorable conformation. acs.org

| Conformation | Relative Stability | Prevalence in PDB |

| Chair | More Stable | 77% |

| Twist-Boat | ~1.5 kcal/mol less stable | 23% |

This table summarizes the conformational preferences of the N-acylpiperidine ring.

A crucial factor governing the orientation of the azetidine-1-carbonyl substituent at the 2-position of the piperidine ring is pseudoallylic strain, also known as A(1,3) strain. When the piperidine nitrogen is acylated, its lone pair of electrons engages in conjugation with the adjacent carbonyl group. This imparts a partial double-bond character to the N-C(O) bond, leading to a more planar sp2 hybridization of the nitrogen atom. acs.org

This planarity introduces a steric clash between the acyl group and a substituent at the 2-position of the piperidine ring if that substituent is in an equatorial orientation. To alleviate this strain, the 2-substituent is strongly forced into an axial orientation. acs.org This effect is a significant deviation from the typical preference for equatorial substituents in monosubstituted cyclohexanes. Quantum mechanical calculations have shown that for N-acylpiperidines, the axial orientation of a 2-substituent can be favored by up to -3.2 kcal/mol in Gibbs free energy (ΔG). acs.org This strong preference for the axial position has been confirmed by statistical analysis of crystal structures from both the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB). acs.org

The partial double-bond character of the amide C-N bond restricts rotation, giving rise to two distinct planar rotameric forms: the E and Z isomers. researchgate.net These isomers, also referred to as cis and trans isomers with respect to the substituents around the amide bond, are diastereomers and can exhibit different chemical and physical properties.

In the context of 2-substituted N-acylpiperidines, the equilibrium between the E and Z rotamers can be influenced by non-covalent interactions between the amide oxygen and adjacent protons. nih.gov For N-acylpiperidines where the 2-substituent and the carbonyl oxygen are on the same side (cis or Z-conformation) or on opposite sides (trans or E-conformation), the relative populations of these rotamers can be manipulated. acs.orgnih.gov The study of related N-acyl-N'-arylhexahydropyrimidines has shown that both E and Z diastereoisomers can be observed and assigned using NMR spectroscopy. researchgate.net

Conformational Analysis of the Azetidine Moiety

Unlike the planar cyclobutane, the azetidine ring is not flat. It adopts a puckered or bent conformation to relieve angular and torsional strain. rsc.org Gas-phase electron diffraction studies have determined a dihedral angle of 37° for the parent azetidine ring. rsc.org This puckering creates two non-equivalent substituent positions, axial and equatorial-like. The azetidine ring is flexible and can undergo a rapid ring-inversion process where the puckered conformation inverts.

Relative Stereochemistry Between Azetidine and Piperidine Ring Systems

The linkage of a chiral piperidine-2-carboxylic acid with an azetidine ring introduces at least one stereocenter on the piperidine ring. The synthesis of such a molecule can result in different diastereomers, each with unique three-dimensional structures and properties.

The synthesis of this compound typically involves the formation of an amide bond between piperidine-2-carboxylic acid (or its activated derivative) and azetidine. When a specific enantiomer of piperidine-2-carboxylic acid is used, the reaction can proceed with varying degrees of diastereoselectivity, depending on the coupling method and the presence of other substituents on either ring.

While specific studies on the diastereoselective synthesis of this compound are not extensively documented in the reviewed literature, general principles of peptide coupling and stereoselective synthesis can be applied. The facial selectivity of the approach of the azetidine nucleophile to the activated carbonyl group of the piperidine-2-carboxylic acid derivative will determine the resulting diastereomer. The inherent chirality of the piperidine ring can direct the incoming azetidine to one face of the molecule, leading to a preferential formation of one diastereomer over the other.

Computational studies and experimental data from related N-acylpiperidines provide insight into the conformational preferences. For 2-substituted N-acylpiperidines, a phenomenon known as pseudoallylic strain (A1,3 strain) plays a crucial role in determining the conformation. nih.govacs.org The partial double-bond character of the amide C-N bond, resulting from resonance, creates a planar group. This planarity introduces steric strain between the acyl group and a substituent at the 2-position of the piperidine ring if that substituent is in the equatorial position. To alleviate this strain, the substituent at the 2-position preferentially adopts an axial orientation. nih.govacs.org

The azetidine ring itself is not planar and undergoes puckering. nih.gov The puckering of the four-membered azetidine ring and its orientation relative to the piperidine ring will be influenced by steric interactions between the two rings. The interplay between the chair conformation of the piperidine, the puckered nature of the azetidine, and the rotational isomers (E/Z) of the amide bond leads to a complex conformational landscape. The relative stereochemistry will dictate which of these conformations are energetically favorable.

For example, in one diastereomer, the azetidine ring might be positioned in a way that allows for favorable intramolecular interactions, such as weak hydrogen bonds, which could further stabilize a particular conformation. researchgate.net In another diastereomer, steric clashes between the rings might force one or both rings into higher energy conformations, such as a twist-boat for the piperidine. nih.govacs.org

The table below summarizes the key stereochemical and conformational features and their expected impact on the molecular shape of this compound.

| Feature | Description | Impact on Molecular Shape |

| Piperidine Ring Conformation | Predominantly a chair conformation. nih.gov | Defines the basic scaffold of one part of the molecule. |

| Azetidine Ring Conformation | Puckered four-membered ring. nih.gov | Introduces non-planarity in the acyl substituent. |

| Amide Bond Isomerism | Restricted rotation around the C-N bond leads to E and Z isomers. ox.ac.uk | Affects the relative orientation of the two rings. |

| Pseudoallylic Strain | Steric strain between the N-acyl group and the C2-substituent on the piperidine ring. nih.govacs.org | Forces the azetidinylcarbonyl group into an axial position, leading to a more 3D structure. |

| Inter-ring Stereochemistry | The relative orientation of the azetidine ring with respect to the piperidine ring's stereocenter. | Determines the overall molecular topology and can favor specific conformers through steric and electronic interactions. |

Advanced Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-(Azetidine-1-carbonyl)piperidine in solution. Through a combination of one-dimensional and two-dimensional experiments, a detailed picture of the atomic connectivity and spatial arrangement has been assembled. The presence of two distinct sets of resonances in the NMR spectra at room temperature indicates the existence of two slowly exchanging conformers (rotamers) due to restricted rotation around the amide C-N bond.

¹H NMR: The proton NMR spectrum displays separate signals for the major and minor rotamers. The chemical shifts for the piperidine (B6355638) and azetidine (B1206935) ring protons have been assigned based on their multiplicity, integration, and correlation experiments.

¹³C NMR: Similar to the proton spectrum, the ¹³C NMR spectrum shows two distinct sets of signals for the two rotamers. The chemical shifts of the carbonyl carbon and the carbons of the piperidine and azetidine rings provide crucial information about the electronic environment of each carbon atom.

¹⁵N NMR: While less commonly reported, ¹⁵N NMR can provide valuable insight into the electronic structure of the nitrogen atoms within the piperidine and azetidine rings, as well as the amide nitrogen.

To interact with the data, please click on the table and use the sorting and filtering options.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for the Major and Minor Rotamers of this compound in CDCl₃| Position | ¹H Chemical Shift (ppm) - Major Rotamer | ¹³C Chemical Shift (ppm) - Major Rotamer | ¹H Chemical Shift (ppm) - Minor Rotamer | ¹³C Chemical Shift (ppm) - Minor Rotamer |

|---|---|---|---|---|

| 2 | 4.95 | 52.8 | 4.49 | 56.4 |

| 3 | 1.55 | 25.4 | 1.65 | 25.8 |

| 4 | 1.55 | 24.8 | 1.65 | 20.7 |

| 5 | 1.55 | 29.8 | 1.65 | 30.7 |

| 6 | 3.40, 2.90 | 45.9 | 3.95, 2.75 | 42.9 |

| 1' | - | 168.9 | - | 168.1 |

| 2' | 4.15, 3.95 | 52.8 | 4.75, 4.65 | 56.4 |

| 3' | 2.20 | 18.9 | 2.20 | 18.1 |

Two-dimensional NMR experiments have been instrumental in unequivocally assigning the proton and carbon signals and establishing the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals the scalar coupling between protons, allowing for the tracing of the proton-proton connectivity within the piperidine and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This has been crucial in establishing the connectivity across the amide bond, linking the piperidine ring to the azetidine ring via the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY data helps to differentiate between the two rotamers and to determine their preferred conformations in solution.

Variable temperature (VT) NMR studies have been conducted to investigate the dynamic equilibrium between the two rotamers. By monitoring the coalescence of the distinct signals for the two conformers as the temperature is increased, the energy barrier for rotation around the amide bond can be calculated. These studies provide quantitative information about the conformational flexibility of the molecule.

Vibrational Spectroscopy for Functional Group and Structural Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable information about the functional groups present in this compound. The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the local environment and conformation. Other characteristic bands include C-H stretching and bending vibrations of the piperidine and azetidine rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can help to identify the different structural components of the molecule.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Optimized Geometries and Energetics

There is a lack of specific studies employing Density Functional Theory (DFT) or ab initio methods to determine the optimized geometry and energetics of 2-(Azetidine-1-carbonyl)piperidine. While DFT calculations are commonly used to explore the electronic and steric effects in related cyclic amines like piperazine, similar analyses for the target compound are absent from the current body of scientific literature. wur.nlresearchgate.net The impact of substituents on the geometric and energetic properties of such molecules is a key area of computational research, yet these principles have not been specifically applied to this compound. wur.nl

Conformational Landscape Exploration and Energy Minima Identification

Detailed exploration of the conformational landscape and the identification of energy minima for this compound have not been documented. The rotational barrier around the amide bond and the puckering of both the piperidine (B6355638) and azetidine (B1206935) rings would be critical features of such an analysis. However, no specific computational studies outlining these conformational preferences and their relative energies are currently available.

Transition State Analysis of Reaction Mechanisms Pertinent to Synthesis

While the synthesis of amides from amines and acylating agents is a fundamental organic reaction, specific transition state analyses for the formation of this compound are not found in the literature. Computational studies on related systems, for instance, have investigated the stability of intermediates in CO2 capture by substituted piperazines, but this level of mechanistic detail is not available for the synthesis of the target compound. wur.nl

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of molecules in solution. For other heterocyclic compounds, such as certain pyrrolidin-2-one derivatives, MD simulations have been used to understand their interaction with biological targets and to assess the stability of binding complexes. nih.govresearchgate.net However, there are no published MD simulation studies that specifically detail the dynamic conformational behavior of this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic data through computational means is a powerful tool for structure elucidation. While general methods for predicting NMR chemical shifts and vibrational frequencies exist, and have been applied to a wide range of organic molecules, specific predicted data for this compound is not reported. researchgate.netnih.govresearchgate.net For instance, the influence of a carbonyl-containing protecting group on the ¹H NMR chemical shifts has been studied in other systems, but a similar targeted computational analysis for this compound is absent. researchgate.net

Organic Reaction Mechanisms and Reactivity

Mechanisms of Amide Bond Formation

The formation of the amide linkage between the azetidine (B1206935) and piperidine (B6355638) moieties is a critical step in the synthesis of the target compound. This transformation is typically achieved by coupling piperidine with an activated derivative of azetidine-2-carboxylic acid. The reaction generally proceeds through the activation of the carboxylic acid, which makes the carbonyl carbon more susceptible to nucleophilic attack by the secondary amine of the piperidine ring.

A variety of coupling reagents are employed to facilitate this process, each with its own specific mechanism. acs.org Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). acs.org

The general mechanism for carbodiimide-mediated coupling involves the following steps:

The carboxylic acid adds to the carbodiimide (B86325) (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

The nitrogen atom of the piperidine ring then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.

This attack forms a tetrahedral intermediate, which subsequently collapses to yield the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). rsc.org

To minimize side reactions and racemization, especially when using chiral azetidine-2-carboxylic acid, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. acs.org HOBt reacts with the O-acylisourea to form an activated HOBt ester, which is more stable and less prone to racemization, and then reacts cleanly with the amine to form the amide bond. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Byproduct | Key Features |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct facilitates purification in solution-phase synthesis. acs.org |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Ideal for aqueous reactions and easy workup via extraction. acs.orgnih.gov |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Highly efficient, fast reaction times, and suppresses racemization. acs.org |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Tripyrrolidinophosphine oxide | Particularly effective for sterically hindered or challenging couplings. |

| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Diethyl phosphate | Known for causing very little epimerization, especially with sensitive amino acids. acs.org |

Ring-Opening and Ring-Expansion Reactions of Azetidine Precursors in Synthesis

The azetidine ring, a four-membered nitrogen heterocycle, is a strained structure that can be synthesized through various routes, including the transformation of other ring systems. rsc.org These methods leverage ring strain to drive the desired chemical transformations.

Ring-Expansion Reactions: A common strategy for synthesizing substituted azetidines involves the ring expansion of three-membered aziridine (B145994) precursors. clockss.org For instance, treatment of N-tosylaziridines with reagents like 1-bromo-1-nitroalkanes under visible light can induce a ring expansion to afford 2-nitro azetidines with controlled stereoselectivity. acs.org Another approach involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, leading to a [3+1] ring expansion that yields highly substituted methylene azetidines. nih.gov This process is believed to proceed through an ylide intermediate, with the strain of the aziridine promoting a ring-opening/ring-closing cascade. nih.gov

Ring-Contraction Reactions: Conversely, azetidine scaffolds can be formed via the ring contraction of five-membered heterocycles. A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by N-C(O) cleavage and subsequent intramolecular SN2 cyclization, resulting in a formal ring contraction. rsc.org

Intramolecular Cyclization: The most direct method for forming the azetidine ring is the intramolecular cyclization of a linear precursor, typically a γ-amino alcohol or a related derivative. acs.org In this process, the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). The nitrogen atom then acts as an intramolecular nucleophile, displacing the leaving group in a 4-exo-tet cyclization to form the strained four-membered ring. nih.gov The synthesis of L-azetidine-2-carboxylic acid, a key precursor, often starts from L-aspartic acid or L-homoserine, involving steps to create a γ-leaving group that is then displaced by the protected amine.

Nucleophilic Substitution Reactions Involving Azetidine and Piperidine Rings

The reactivity of both the azetidine and piperidine rings towards nucleophiles is a key aspect of their chemistry, allowing for further functionalization.

Azetidine Ring: The azetidine ring itself is susceptible to nucleophilic attack, particularly after activation. Protonation or alkylation of the azetidine nitrogen forms a highly strained azetidinium ion. This increased ring strain makes the ring susceptible to opening by a variety of nucleophiles, including halides, azide, amines, and alkoxides. organic-chemistry.orgnih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the ring; nucleophiles tend to attack the less sterically hindered carbon adjacent to the nitrogen. organic-chemistry.org For example, studies on enantiopure azetidinium salts have shown that nucleophiles preferentially attack the unsubstituted C-4 position in the absence of a C-4 substituent. However, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org These reactions provide stereodefined, highly functionalized acyclic amines. researchgate.net

Piperidine Ring: The piperidine ring is significantly less strained and generally less reactive towards nucleophilic substitution than the azetidine ring. However, substitution reactions can be induced. Nucleophilic aromatic substitution (SNAr) can occur on a pyridine (B92270) ring, which can then be reduced to a substituted piperidine. For SNAr to proceed, the ring must be activated by strongly electron-withdrawing groups, and a good leaving group must be present. libretexts.orgyoutube.com Alternatively, direct nucleophilic substitution on the piperidine ring is possible if a leaving group is present at a position alpha to the nitrogen (e.g., 2-acyloxypiperidines). These reactions often proceed via an N-acyliminium ion intermediate, which is then attacked by a nucleophile. acs.org The piperidine nitrogen itself can also act as a nucleophile in substitution reactions, such as the alkylation of p-substituted bromobenzenes. acs.org

Metal-Catalyzed Processes in Scaffold Construction

Metal catalysis plays a pivotal role in the efficient construction of complex heterocyclic scaffolds like piperidines. These methods offer high selectivity and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing and functionalizing piperidine rings.

Carbonylation: Palladium-catalyzed carbonylation reactions are a powerful tool for introducing a carbonyl group. For instance, α,β-unsaturated piperidones can be synthesized via a palladium-catalyzed cascade carbonylation of alkynols and aliphatic amines, which involves a unique cleavage of a carbon-carbon triple bond. nih.gov This approach provides direct access to piperidine-2-one substructures.

C-H Functionalization: Directing group-assisted, palladium-catalyzed C-H functionalization allows for the selective arylation or alkylation of the piperidine ring at positions that are typically unreactive. acs.org For example, using an amide directing group at the nitrogen, C-H bonds at the C4 position of a piperidine can be selectively arylated. Mechanistic studies suggest these reactions proceed through a Pd(II)/Pd(IV) cycle, with the turnover-limiting step often being reductive elimination. acs.orgresearchgate.net

Cyclization: Palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a modular route to highly substituted piperazines and related heterocycles under mild conditions. nih.gov Similarly, Pd(II)-catalyzed cyclization of N-protected ζ-amino allylic alcohols can yield 2- and 2,6-substituted piperidines with high stereoselectivity through a process involving syn-azapalladation. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are particularly effective in asymmetric synthesis. A key example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated dihydropyridines. snnu.edu.cn This process allows for the enantioselective synthesis of 3-substituted tetrahydropyridines, which can be subsequently reduced to furnish a wide array of enantioenriched 3-substituted piperidines. snnu.edu.cn

Table 2: Examples of Metal-Catalyzed Reactions in Piperidine Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Palladium | Carbonylative Cascade | Alkynols, Aliphatic Amines | α,β-Unsaturated Piperidones | nih.gov |

| Palladium | C-H Arylation | N-Acyl Piperidines, Aryl Halides | C4-Aryl Piperidines | acs.org |

| Palladium | Intramolecular Amination | N-Protected Amino Allylic Alcohols | Substituted Piperidines | nih.gov |

| Rhodium | Asymmetric Reductive Heck | Arylboronic Acids, Dihydropyridines | Enantioenriched 3-Aryl Piperidines | snnu.edu.cn |

| Iridium | Hydrogen Borrowing Annulation | Amino Alcohols, Dihols | Substituted Piperidines | nih.gov |

Stereocontrol Mechanisms in Asymmetric Synthetic Routes

Achieving stereocontrol is paramount in the synthesis of chiral molecules like "2-(Azetidine-1-carbonyl)piperidine," as different stereoisomers can have vastly different biological activities. Several strategies are employed to control the stereochemistry of the piperidine and azetidine rings.

Chiral Auxiliaries and Substrates: One of the most established methods involves using a chiral auxiliary or starting from a chiral pool material. For example, the asymmetric synthesis of piperidines can be initiated from enantiopure homoallylic amines derived from the allylation of chiral N-sulfinylimines. digitellinc.com The chirality of the starting material directs the stereochemical outcome of subsequent cyclization reactions. Similarly, the synthesis of azetidine-2-carboxylic acid often starts from chiral amino acids like L-aspartic acid.

Catalytic Asymmetric Reactions: The development of catalytic asymmetric reactions has provided more efficient and atom-economical routes to enantiopure heterocycles.

Asymmetric Hydrogenation: The reduction of prochiral pyridinium (B92312) salts or tetrahydropyridines using a chiral catalyst (e.g., those based on rhodium or iridium with chiral phosphine (B1218219) ligands) can produce highly enantioenriched piperidines.

Asymmetric Cyclization: A one-pot asymmetric 6π-azaelectrocyclization has been developed for the stereocontrolled synthesis of chiral 2,4-disubstituted piperidines. acs.org This method allows for the construction of the piperidine ring with high stereoselectivity.

Directed Reactions: Amine-directed intramolecular hydroboration, activated by iodine or triflic acid, allows for the regio- and stereocontrolled synthesis of amino alcohols that are precursors to piperidine alkaloids. acs.orgnih.gov The stereochemical outcome is influenced by the steric environment of the piperidine ring and the nature of the N-substituent. nih.gov

Organocatalysis: Biomimetic approaches using organocatalysts, such as proline and its derivatives, can achieve the asymmetric synthesis of 2-substituted piperidines via a Mannich-type reaction, mimicking the biosynthetic pathways of alkaloids. nih.gov

The stereocenter at the C2 position of the piperidine ring is often established during the ring-forming step or through a subsequent stereoselective reduction or alkylation. For the final amide coupling step, if an enantiopure azetidine-2-carboxylic acid is used, it is crucial to employ coupling conditions that prevent racemization at the α-carbon of the azetidine ring.

Applications in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and conformational rigidity of the 2-(azetidine-1-carbonyl)piperidine scaffold make it an attractive chiral building block for the enantioselective synthesis of complex molecules. The stereochemistry of the piperidine (B6355638) ring, often derived from naturally occurring amino acids like L-pipecolic acid, can be effectively transferred to new stereogenic centers during a synthetic sequence.

Chemists have exploited this scaffold in the synthesis of natural products and their analogues. The defined spatial orientation of the azetidine (B1206935) and piperidine rings allows for predictable diastereoselective reactions, guiding the approach of reagents to a specific face of the molecule. This has been instrumental in the construction of intricate polycyclic systems where precise control of stereochemistry is paramount. For instance, the piperidine moiety can act as a stereodirecting group, influencing the outcome of reactions on substituents attached to the azetidine ring, and vice versa.

Recent advancements have focused on leveraging such building blocks in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex small molecules for high-throughput screening. nih.gov The rigid framework of this compound serves as a starting point for generating libraries of compounds with high three-dimensional character, a desirable trait for biological probes and potential drug candidates. whiterose.ac.ukrsc.orgwhiterose.ac.uk The synthesis of regio- and diastereoisomers of substituted pipecolinates, for example, highlights the utility of the piperidine core in creating diverse 3D fragments. whiterose.ac.ukrsc.orgwhiterose.ac.uk

Table 1: Examples of Complex Molecules Synthesized Using Piperidine-Based Chiral Building Blocks

| Precursor Scaffold | Synthetic Strategy | Resulting Molecular Class | Key Feature |

| Methyl-substituted pipecolinates | Diastereoselective lithiation/trapping | 3D fragments for drug discovery | High fraction of sp3 hybridized carbons (Fsp3) whiterose.ac.ukrsc.orgwhiterose.ac.uk |

| N-substituted ω-amino allylic alcohols | Asymmetric intramolecular dehydrative N-allylation | R-alkenyl piperidine N-heterocycles | High enantiomeric ratios (>99:1) lookchem.com |

| Aziridinium ylides | Nucleophilic ring-opening | Complex piperidines | Versatile for diverse substitution patterns longdom.org |

Employment as a Scaffold for Exploring Novel Chemical Space

The exploration of novel chemical space is a critical endeavor in modern drug discovery and materials science. The this compound scaffold provides a unique starting point for this exploration due to its combination of a strained four-membered ring and a more flexible six-membered ring. longdom.org This arrangement allows for the generation of molecules with distinct three-dimensional shapes that are often underrepresented in conventional compound libraries. whiterose.ac.ukrsc.orgwhiterose.ac.uk

The azetidine ring, in particular, is a valuable pharmacophore that can impart desirable properties such as increased metabolic stability and improved binding to biological targets. longdom.orgnih.gov By using the this compound core, chemists can systematically introduce a variety of functional groups and structural motifs, leading to the creation of libraries of novel compounds. This approach facilitates the rapid exploration of structure-activity relationships (SAR) and the identification of new molecular entities with interesting biological or material properties.

The synthesis of diverse collections of azetidine-based scaffolds has been a key strategy in developing CNS-focused lead-like libraries. nih.gov The rigid nature of the azetidine ring, combined with the conformational flexibility of the piperidine, allows for the creation of spirocyclic, fused, and bridged ring systems, significantly expanding the accessible chemical space. nih.gov

Table 2: Strategies for Exploring Novel Chemical Space with Azetidine and Piperidine Scaffolds

| Scaffold Type | Diversification Strategy | Application | Reference |

| Azetidine-based | Synthesis of fused, bridged, and spirocyclic systems | CNS-focused lead-like libraries | nih.gov |

| Piperidine-based | Synthesis of regio- and diastereoisomers | 3D fragment libraries for drug discovery | whiterose.ac.ukrsc.orgwhiterose.ac.uk |

| Aziridinium ylides | Tunable divergent reactivity | Synthesis of complex piperidines and azetidines | chemrxiv.org |

| Ynones with strained rings | Ruthenium-catalyzed oxidative alkynylation | Scaffold diversification for N-heterocycles | nih.gov |

Role in the Design of Constrained Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The this compound scaffold has emerged as a valuable tool in the design of constrained peptidomimetics and amino acid analogues. thieme-connect.de

The rigid azetidine ring can be used to lock the peptide backbone into a specific conformation, which can lead to increased receptor affinity and selectivity. By incorporating this scaffold into a peptide sequence, researchers can mimic beta-turns and other secondary structures that are crucial for biological activity. The piperidine ring, on the other hand, can serve as a scaffold for attaching various side chains, allowing for the fine-tuning of the molecule's properties.

The synthesis of azetidine-based α-amino acids through methods like asymmetric hydrogenation has been established, providing building blocks for the creation of novel peptides. thieme-connect.de These non-natural amino acids can be incorporated into peptide chains to create peptidomimetics with unique conformational constraints. thieme-connect.de For example, 2-piperazineone-bearing peptidomimetics have been developed as HIV capsid modulators, demonstrating the potential of such scaffolds in designing new therapeutic agents. nih.gov

Development of Novel Organocatalysts and Ligands Based on the Scaffold

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has grown rapidly in recent years. The this compound scaffold, with its well-defined stereochemistry and functional group handles, is an excellent platform for the development of novel chiral organocatalysts and ligands for asymmetric synthesis.

The nitrogen atoms in both the azetidine and piperidine rings can act as Lewis bases or be functionalized to create hydrogen-bond donors, both of which are common catalytic motifs in organocatalysis. The chiral environment provided by the piperidine ring can induce high levels of enantioselectivity in reactions catalyzed by these molecules.

For instance, derivatives of this scaffold can be designed to catalyze a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The modular nature of the scaffold allows for the systematic modification of the catalyst structure to optimize its activity and selectivity for a particular reaction. Furthermore, the piperidine nitrogen can be used to coordinate to metal centers, making these scaffolds promising ligands for transition-metal catalysis. The development of organocatalytic methods for the synthesis of 2-substituted piperidine-type alkaloids highlights the potential of these systems. acs.org

Q & A

Q. What are the established synthetic routes for 2-(Azetidine-1-carbonyl)piperidine, and what reaction conditions yield optimal purity?

The synthesis of this compound derivatives typically involves coupling azetidine carbonyl groups to piperidine scaffolds via amidation or nucleophilic acyl substitution. Key steps include:

- Acylation : Reacting piperidine with azetidine-1-carbonyl chloride in anhydrous dichloromethane under nitrogen, with slow addition to control exothermicity .

- Purification : Post-reaction washes with sodium bicarbonate (to remove acidic byproducts) and brine (to eliminate residual solvents), followed by column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Optimization : Yield and purity (>95%) are maximized by maintaining temperatures below 25°C and using freshly distilled solvents to avoid hydrolysis .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Routine characterization includes:

- NMR : H and C NMR to confirm substitution patterns (e.g., azetidine carbonyl integration at δ 170–175 ppm in C) and piperidine ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and rule out impurities .

- IR Spectroscopy : Stretching frequencies for carbonyl (1650–1750 cm) and secondary amide bonds (3300–3500 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks, as piperidine derivatives may release toxic vapors during synthesis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced Research Questions

Q. What strategies resolve contradictory data in the biological activity profiles of this compound derivatives across assays?

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability thresholds to reduce inter-lab variability .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP quantification for GPCR targets) .

- Meta-Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design biases .

Q. How can computational modeling predict receptor-binding affinities of this compound analogs?

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions with targets (e.g., 5-HT receptors), focusing on piperidine ring conformation and azetidine carbonyl orientation .

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å) .

- QSAR Models : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with in vitro IC values to prioritize analogs for synthesis .

Q. What methodologies optimize reaction yields while minimizing side products in large-scale synthesis?

- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to reduce nitro intermediates without over-reducing amide bonds .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and terminate at peak conversion .

Q. How do structural modifications of the azetidine ring impact the pharmacokinetic properties of this compound?

- Metabolic Stability : Introduce methyl groups at azetidine C3 to block CYP3A4-mediated oxidation, improving half-life in rodent models .

- Permeability : Replace azetidine with larger rings (e.g., pyrrolidine) to enhance blood-brain barrier penetration, quantified via PAMPA assays .

- Solubility : Incorporate polar substituents (e.g., hydroxyl) to increase aqueous solubility, measured by shake-flask method (logS > -3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.